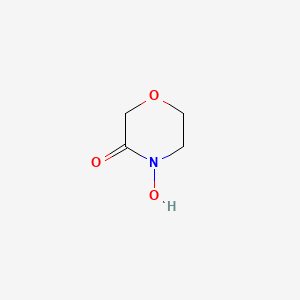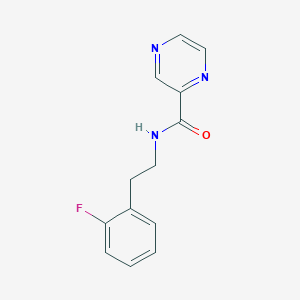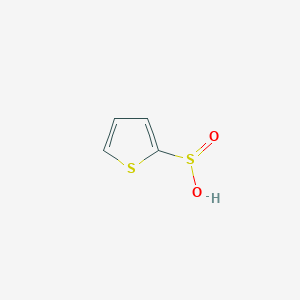
2-(Dibromomethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromomethyl)pyrazine is an organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrazine, where two bromine atoms are attached to the methyl group at the second position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Dibromomethyl)pyrazine can be synthesized through the bromination of 2-methylpyrazine. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dibromomethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 2-methylpyrazine using reducing agents like zinc and hydrochloric acid.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Zinc and hydrochloric acid are commonly used under reflux conditions.
Cyclization Reactions: Cyclization often requires the presence of a base and elevated temperatures.
Major Products Formed:
Substitution Reactions: Products include 2-(aminomethyl)pyrazine, 2-(thiomethyl)pyrazine, and 2-(alkoxymethyl)pyrazine.
Reduction Reactions: The major product is 2-methylpyrazine.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(Dibromomethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Dibromomethyl)pyrazine involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.
Comparación Con Compuestos Similares
2,5-Dibromopyrazine: Similar in structure but with bromine atoms at the 2 and 5 positions.
2,3-Dibromopyrazine: Bromine atoms are at the 2 and 3 positions.
2,5-Bis(bromomethyl)pyrazine: Contains two bromomethyl groups at the 2 and 5 positions.
Uniqueness: 2-(Dibromomethyl)pyrazine is unique due to the specific positioning of the bromomethyl group, which imparts distinct reactivity and properties compared to other dibromopyrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C5H4Br2N2 |
|---|---|
Peso molecular |
251.91 g/mol |
Nombre IUPAC |
2-(dibromomethyl)pyrazine |
InChI |
InChI=1S/C5H4Br2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |
Clave InChI |
CANNHEDVDMCBRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13120924.png)



